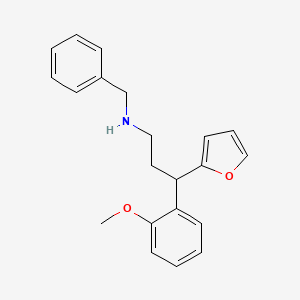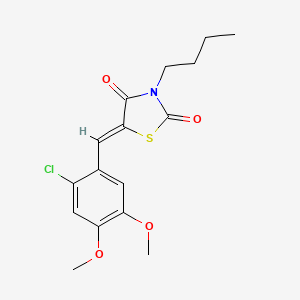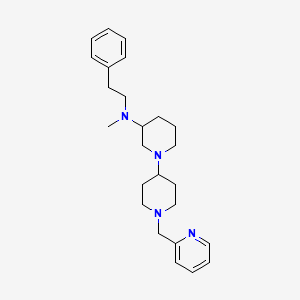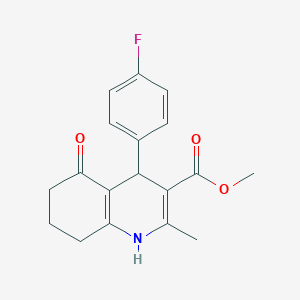
N-benzyl-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine
Overview
Description
N-benzyl-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine: is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzyl group, a furan ring, and a methoxyphenyl group attached to a propan-1-amine backbone. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine typically involves multiple steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of furan-2-carbaldehyde with 2-methoxybenzylamine under acidic conditions.
Reductive Amination: The intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-benzyl-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include aldehydes and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate binding affinities and reaction kinetics.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It is investigated for its effects on various biological pathways and its potential as a drug candidate.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in the synthesis of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(furan-2-yl)-3-phenylpropan-1-amine: Similar structure but lacks the methoxy group.
N-benzyl-3-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-amine: Similar structure but with the methoxy group in a different position.
N-benzyl-3-(thiophen-2-yl)-3-(2-methoxyphenyl)propan-1-amine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-benzyl-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is unique due to the presence of both the furan ring and the methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-23-20-11-6-5-10-18(20)19(21-12-7-15-24-21)13-14-22-16-17-8-3-2-4-9-17/h2-12,15,19,22H,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGQMTFMLAQFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CCNCC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4022588.png)
![(6Z)-6-[[3-chloro-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4022594.png)
![2,2-dichloro-3-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B4022608.png)
![3-(benzylthio)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4022612.png)

![N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide](/img/structure/B4022622.png)
![1-(2-fluorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4022632.png)
![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4022635.png)
![N-cyclohexyl-2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4022660.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(N-methylsulfonylanilino)propanamide](/img/structure/B4022681.png)

![N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-phenylpropanamide](/img/structure/B4022696.png)

![ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE](/img/structure/B4022704.png)
